Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-1-(4-morpholinophenyl)ethanone

Physicochemical Property Drug Design Solubility Modulation

This α-bromoketone features a morpholine scaffold (pKa ~8.4 vs piperidine ~11.2) that imparts superior membrane permeability and reduced off-target interactions—critical for kinase inhibitor design. As the key intermediate in lapatinib synthesis, it enables direct construction of EGFR/HER2-targeted libraries. Inherent bioactivity (ALP Ki: 200 nM; e5NT IC50: 40.1 µM) supports hit-to-lead optimization. Source with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 210832-85-2
Cat. No. B1273728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-morpholinophenyl)ethanone
CAS210832-85-2
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeyOUGMZFJPRSTGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(4-morpholinophenyl)ethanone (CAS 210832-85-2): A Morpholine-Containing α-Bromoketone Building Block for Pharmaceutical Synthesis


2-Bromo-1-(4-morpholinophenyl)ethanone, identified by CAS 210832-85-2, is an organic compound belonging to the α-bromoketone class. It features a morpholine ring attached to a phenyl group, with a reactive bromomethyl ketone moiety. This structural arrangement confers unique chemical properties and biological activities, positioning it as a valuable intermediate in pharmaceutical and agrochemical research [1]. The compound typically appears as a solid or crystalline substance and is soluble in organic solvents . Its molecular formula is C12H14BrNO2, with a molecular weight of 284.15 g/mol .

Why Generic α-Bromoketones Cannot Simply Substitute 2-Bromo-1-(4-morpholinophenyl)ethanone in Research and Development


While numerous α-bromoketones serve as alkylating agents, the presence of the morpholine ring in 2-Bromo-1-(4-morpholinophenyl)ethanone imparts distinct physicochemical and biological properties that are not replicated by simpler analogs. The morpholine moiety significantly alters the compound's basicity (pKa ~8.4) compared to, for example, a piperidine analog (pKa ~11.2) [1], which influences its solubility profile and reactivity in nucleophilic substitution reactions . Furthermore, this specific morpholinophenyl scaffold is a critical structural component in the synthesis of targeted therapeutics, such as the anticancer drug lapatinib, where a simple substitution would lead to a complete loss of activity [2]. The combination of a morpholine ring and an α-bromoketone creates a unique electrophilic center with distinct steric and electronic characteristics, making it an irreplaceable building block for generating libraries of compounds with tailored pharmacological properties .

Quantifiable Differentiation: Head-to-Head and Cross-Study Data for 2-Bromo-1-(4-morpholinophenyl)ethanone


Comparison of pKa Values: Morpholine vs. Piperidine Ring in Analogous α-Bromoketones

The morpholine ring in 2-Bromo-1-(4-morpholinophenyl)ethanone exhibits a significantly lower basicity compared to the piperidine ring found in its direct analog, 2-Bromo-1-(4-piperidinophenyl)ethanone. This difference is quantifiable by their respective pKa values: morpholine has a pKa of approximately 8.4, whereas piperidine has a pKa of approximately 11.2 [1]. This 2.8 unit difference translates to a nearly 600-fold lower concentration of the protonated (charged) species for the morpholine derivative at physiological pH (7.4).

Physicochemical Property Drug Design Solubility Modulation

Enzyme Inhibition Profile: Multi-Target Activity of 2-Bromo-1-(4-morpholinophenyl)ethanone

2-Bromo-1-(4-morpholinophenyl)ethanone demonstrates quantifiable inhibitory activity against several enzymes, differentiating it from many simpler α-bromoketones that may only act as general alkylating agents. Specific binding data from BindingDB shows an IC50 of 40.1 µM (4.01E+4 nM) against rat Ecto-5'-nucleotidase [1] and a Ki of 200 nM against bovine intestinal alkaline phosphatase [2].

Kinase Inhibition Enzyme Assay Antiproliferative

Established Role as a Critical Intermediate in the Synthesis of the FDA-Approved Drug Lapatinib

A key differentiator is the documented use of 2-Bromo-1-(4-morpholinophenyl)ethanone as an essential intermediate in the synthesis of Lapatinib [1], a dual tyrosine kinase inhibitor (EGFR/HER2) used to treat breast cancer [2]. This specific application is not shared by close analogs like 2-Bromo-1-(4-piperidinophenyl)ethanone, which are not referenced in the primary Lapatinib synthetic routes [1].

Pharmaceutical Synthesis Anticancer Drug Process Chemistry

Commercial Availability and Purity: A Benchmark for Research-Grade Material

The compound is commercially available from major suppliers with a well-defined purity specification. For example, Thermo Fisher Scientific offers the compound with a purity of 97% (or ≥95% assay) . This high purity level is comparable to its piperidine analog, which is also available at 95% purity .

Chemical Procurement Purity Specification Supply Chain

Optimal Application Scenarios for 2-Bromo-1-(4-morpholinophenyl)ethanone Based on Differentiating Evidence


Synthesis of Targeted Kinase Inhibitors and Analog Libraries

The compound's documented role as a key intermediate in the synthesis of lapatinib [4] makes it an ideal starting material for medicinal chemistry programs focused on developing novel EGFR/HER2 inhibitors. Its unique morpholine scaffold contributes to the desired kinase inhibitor pharmacophore, enabling researchers to efficiently generate focused libraries of analogs for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Activity as a Lead Compound

The compound exhibits measurable enzyme inhibition (e.g., Ki of 200 nM against alkaline phosphatase [4] and IC50 of 40.1 µM against Ecto-5'-nucleotidase ), suggesting it is not merely an inert building block. This inherent biological activity makes it a viable starting point for hit-to-lead optimization in early-stage drug discovery, especially in areas related to cell cycle regulation and cancer research .

Design of Chemical Probes Requiring Tuned Basicity and Solubility

The morpholine ring imparts a lower pKa (8.4) compared to other amine-containing heterocycles like piperidine (pKa 11.2) [4]. This property is valuable for designing chemical probes or drug candidates where a less basic, more lipophilic amine is required to improve membrane permeability or reduce off-target interactions associated with highly charged species at physiological pH .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(4-morpholinophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.